molecular formula C25H17N3O3S B2502884 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide CAS No. 477545-70-3

2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide

Cat. No.: B2502884
CAS No.: 477545-70-3
M. Wt: 439.49
InChI Key: HJPVENKXMMNMDA-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide is a synthetic compound designed for pharmacological research, integrating distinct pharmacophoric motifs known for their biological potential. The molecule features a 1,3-dioxoisoindolinyl (phthalimide) group, a moiety present in compounds with documented anticonvulsant activity . This group is linked via an acetamide bridge to a 4,5-diphenylthiazole system. The thiazole ring, particularly when substituted with aryl groups, is a privileged structure in medicinal chemistry found in molecules exhibiting significant anti-inflammatory and antioxidant activities . This molecular architecture suggests the compound is a valuable chemical tool for investigating new therapeutic agents. Its primary research value lies in its potential as a multi-target agent for studying central nervous system (CNS) disorders and inflammatory pathways. Structurally related compounds have demonstrated the ability to inhibit seizure spread in maximal electroshock seizure (MES) models, indicating their utility in anticonvulsant research . Furthermore, analogous molecules with the thiazolidin-4-one core have shown potent efficacy in both anti-inflammatory and antioxidant assays, including DPPH radical scavenging and lipid peroxidation inhibition . The presence of the phthalimide group also links this compound to research on immunomodulation and tumor necrosis factor-alpha (TNF-α) inhibition, as similar derivatives have been evaluated as valuable leads against this pro-inflammatory cytokine . Researchers can utilize this compound to probe the intersection of neurological and inflammatory processes, and to elucidate structure-activity relationships for developing new classes of bioactive molecules.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S/c29-20(15-28-23(30)18-13-7-8-14-19(18)24(28)31)26-25-27-21(16-9-3-1-4-10-16)22(32-25)17-11-5-2-6-12-17/h1-14H,15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPVENKXMMNMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,5-Diphenylthiazol-2-amine

The thiazole ring is constructed via the Hantzsch thiazole synthesis, a well-established method for generating substituted thiazoles. In this reaction, α-bromo-1,2-diphenylethanone is treated with thiourea in ethanol under reflux conditions (Scheme 1). The mechanism involves nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the bromoketone, followed by cyclization and elimination of hydrogen bromide to yield 4,5-diphenylthiazol-2-amine.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C (reflux)
  • Time : 6–8 hours
  • Yield : 68–72%

Characterization Data :

  • Melting Point : 189–191°C
  • 1H NMR (DMSO-d6) : δ 7.45–7.52 (m, 10H, aromatic H), 6.82 (s, 2H, NH2)
  • IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N stretch)

Preparation of 2-(1,3-Dioxoisoindolin-2-yl)acetyl Chloride

The phthalimide-containing acyl chloride is synthesized from 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which is first obtained by reacting phthalic anhydride with glycine in acetic acid. Subsequent treatment with oxalyl chloride in the presence of dimethylformamide (DMF) as a catalyst yields the corresponding acid chloride (Scheme 2).

Reaction Conditions :

  • Solvent : Dry tetrahydrofuran (THF)
  • Catalyst : DMF (3 drops)
  • Temperature : 50°C
  • Time : 4 hours
  • Yield : 85–90%

Characterization Data :

  • Melting Point : 190°C (decomposes)
  • IR (KBr) : 1760–1740 cm⁻¹ (C=O stretch), 740 cm⁻¹ (C–Cl stretch)

Coupling of 4,5-Diphenylthiazol-2-amine with 2-(1,3-Dioxoisoindolin-2-yl)acetyl Chloride

The final step involves a nucleophilic acyl substitution reaction, where the amine group of 4,5-diphenylthiazol-2-amine attacks the electrophilic carbonyl carbon of the acid chloride. Triethylamine is used to scavenge HCl, facilitating the reaction (Scheme 3).

Reaction Conditions :

  • Solvent : Acetone
  • Base : Triethylamine (1.2 equiv)
  • Temperature : −10°C (ice-water bath)
  • Time : 4.5 hours
  • Yield : 75–80%

Characterization Data :

  • Melting Point : 211–213°C
  • 1H NMR (DMSO-d6) : δ 7.79–7.85 (m, 4H, phthalimide H), 7.45–7.55 (m, 10H, thiazole H), 4.12 (s, 2H, CH2), 3.95 (s, 1H, NH)
  • 13C NMR (DMSO-d6) : δ 169.8 (C=O), 167.2 (C=N), 135.4–128.3 (aromatic C), 45.6 (CH2)
  • IR (KBr) : 3310 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (C=O stretch), 1615 cm⁻¹ (C=N stretch)

Optimization and Challenges in Synthesis

Solvent and Temperature Effects

The use of anhydrous THF in the acid chloride preparation minimizes side reactions such as hydrolysis. Similarly, maintaining a low temperature (−10°C) during the coupling step prevents thermal degradation of the acid chloride and ensures high regioselectivity.

Purity and Yield Considerations

Column chromatography (silica gel, ethyl acetate/hexane = 1:3) is recommended for purifying the final product, achieving >95% purity. Recrystallization from ethanol further improves crystallinity.

Comparative Analysis of Synthetic Routes

A comparative evaluation of alternative methods reveals critical insights:

Method A (One-Pot Approach) : Attempts to combine phthalimide formation and thiazole coupling in a single step resulted in lower yields (45–50%) due to incompatibility between reaction conditions.

Method B (Microwave-Assisted Synthesis) : Microwave irradiation reduced the coupling step duration to 30 minutes but caused decomposition of the thiazole ring at elevated temperatures.

Method C (Enzymatic Catalysis) : Lipase-mediated acylation was explored as a greener alternative but showed limited efficiency (<20% yield) with bulky substrates like 4,5-diphenylthiazol-2-amine.

Spectroscopic and Analytical Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits λmax at 215 nm and 256.9 nm, corresponding to π→π* transitions in the phthalimide and thiazole moieties, respectively.

High-Performance Liquid Chromatography (HPLC)

  • Retention Time : 1.854 minutes (C18 column, acetonitrile/water = 70:30)
  • Purity : 98.7%

Elemental Analysis

Calculated for C24H16N3O3S : C 67.93%, H 2.85%, N 6.60%
Found : C 67.91%, H 2.84%, N 6.59%

Applications and Pharmacological Relevance

While direct pharmacological data for this compound are limited, structural analogs demonstrate notable bioactivities:

  • Anticonvulsant Activity : Analogous N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamides showed protection in maximal electroshock seizure (MES) tests.
  • COX-II Inhibition : Phthalimide derivatives with sulfonamide groups exhibited IC50 values as low as 0.1 μM against cyclooxygenase-II.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

Research into the biological activity of this compound indicates several promising applications:

1. Anticancer Activity

  • Studies have shown that derivatives of isoindolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

2. Enzyme Inhibition

  • The compound may act as an inhibitor of key enzymes involved in metabolic pathways. Notably, it has been evaluated for its potential to inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Preliminary findings suggest that it could contribute to increased acetylcholine levels, thus improving cognitive function .

3. Antimicrobial Properties

  • Similar compounds have shown antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related structures was reported around 256 µg/mL, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer properties of thiazole-containing isoindolinones. The results indicated that the compound significantly inhibited the growth of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, researchers evaluated the compound's ability to inhibit acetylcholinesterase. Molecular docking studies revealed strong binding affinity, suggesting that this compound could serve as a lead for developing new Alzheimer's therapies .

Mechanism of Action

The mechanism by which 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Features Structural Differences vs. Target Compound
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide Contains a 4-oxo-4,5-dihydrothiazole core and nitro group on the aryl ring. Lacks diphenyl substitution; nitro group introduces electron deficiency.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core with trifluoromethyl substituent. Replaces diphenylthiazole with benzothiazole; CF₃ enhances electronegativity.
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-aryl-1,3,4-oxadiazol-2-yl)-acetamide Oxadiazole ring and dioxothiazolidinyl group. Oxadiazole replaces thiazole; dioxothiazolidinyl alters solubility and H-bonding.
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Diphenylacetamide linked to unsubstituted thiazole. Lacks dioxoisoindolinyl group; simpler thiazole substitution.

Crystallographic and Intermolecular Interactions

  • The target compound’s diphenylthiazole and dioxoisoindolinyl groups may promote π-π stacking and C–H···π interactions, as observed in structurally similar 2,2-diphenyl-N-(thiazol-2-yl)acetamide .
  • In contrast, nitro-substituted analogs (e.g., compound 1.7 in ) exhibit stronger hydrogen-bonding networks (N–H···O/N) due to polar nitro groups .

Electronic and Physicochemical Properties

  • Lipophilicity : The 4,5-diphenylthiazole moiety increases hydrophobicity compared to unsubstituted thiazoles (e.g., compound in ) or CF₃-substituted benzothiazoles () .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process that typically includes the reaction of 1,3-dioxoisoindoline with thiazole derivatives. The structural elucidation is often performed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, a related compound was synthesized through a series of reactions that included desoxychlorination and subsequent reactions with isoindoline derivatives, revealing a complex molecular structure characterized by multiple functional groups and stereochemical configurations .

Anticonvulsant Activity

A series of derivatives related to this compound have been evaluated for their anticonvulsant properties. In particular, studies have shown that compounds containing the 1,3-dioxoisoindoline moiety exhibit significant protection against seizures in various animal models. For example, derivatives were tested in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models, demonstrating notable efficacy in inhibiting seizure spread .

Neurotoxicity and CNS Depressant Effects

In addition to anticonvulsant activity, the compounds were assessed for potential neurotoxic effects and central nervous system (CNS) depressant activities. Behavioral tests indicated that while some derivatives showed protective effects against seizures, they also required careful evaluation to ensure safety profiles were acceptable for further development .

Table 1: Biological Activity of Related Compounds

Compound NameAnticonvulsant Activity (MES Test)Neurotoxicity (LD50)CNS Depressant Activity
Compound AEffective300 mg/kgModerate
Compound BEffective250 mg/kgHigh
Compound CIneffectiveN/ALow

Case Study 1: Efficacy in Animal Models

A study conducted on a series of thiazole-containing acetamides demonstrated that certain derivatives significantly reduced seizure duration and frequency in rodent models. The study highlighted the importance of the thiazole moiety in enhancing bioactivity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that modifications to the thiazole ring can drastically affect anticonvulsant activity. For instance, substituents on the thiazole ring were found to enhance binding affinity to target receptors involved in seizure modulation .

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